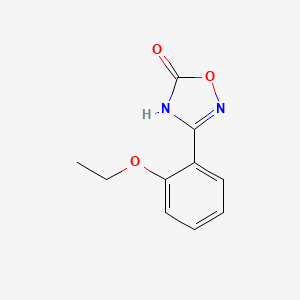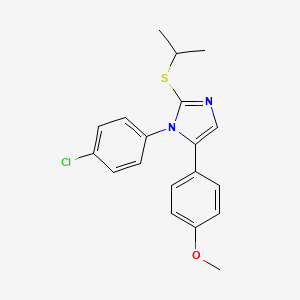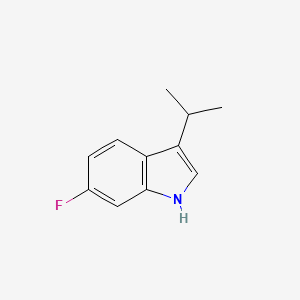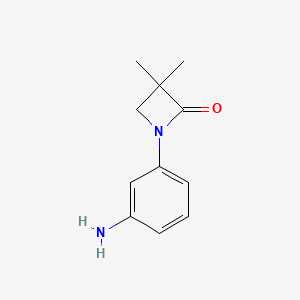
1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione, also known as P7C3, is a small molecule that has shown potential in treating neurodegenerative diseases. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center.
Applications De Recherche Scientifique
Pharmaceutical Research: Anti-Tubercular Agents
This compound has been explored for its potential as an anti-tubercular agent. Derivatives of the core structure have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . The molecular interactions of these derivatives in docking studies suggest their suitability for further development as anti-tubercular drugs.
Organic Synthesis: Building Blocks
The compound serves as a versatile building block in organic synthesis. Its structural complexity allows for the creation of a variety of novel heterocyclic compounds with potential biological activities . This can lead to the development of new drugs and therapeutic agents.
Material Science: OLEDs
In the field of material science, particularly in the development of organic light-emitting diodes (OLEDs), compounds with similar structures have been used to improve thermal stability and morphological stability of amorphous films upon thermal evaporation . This is crucial for the performance and longevity of OLEDs.
Chemical Biology: Anti-Fibrosis Activity
Research has been conducted on pyridin-2-yl derivatives for their anti-fibrosis activity. These studies have shown that certain derivatives can effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Medicinal Chemistry: Antimicrobial Potential
Derivatives containing the pyridin-2-yl moiety have been reported to exhibit antimicrobial properties. This suggests that the compound could be modified to enhance its antimicrobial potential, leading to the development of new antimicrobial agents .
Propriétés
IUPAC Name |
1-phenyl-4-(4-pyridin-2-yloxypiperidin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(16-6-2-1-3-7-16)9-10-20(24)22-14-11-17(12-15-22)25-19-8-4-5-13-21-19/h1-8,13,17H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYHKFVEAFAXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)
![N-(benzo[d]thiazol-5-yl)propionamide](/img/structure/B2778637.png)
![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)


![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)
![Carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate](/img/structure/B2778643.png)
![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)
![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)
